Cerdulatinib

Content Navigation

CAS Number

Product Name

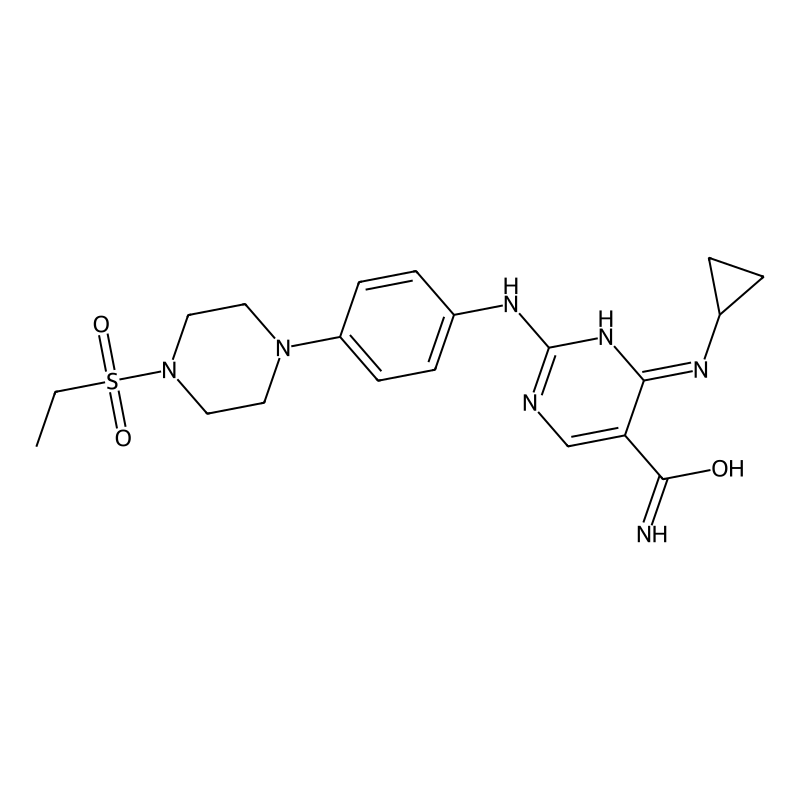

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cerdulatinib SYK JAK signaling pathway mechanism of action

Molecular Mechanism of Action and Key Targets

Cerdulatinib functions as a dual inhibitor of spleen tyrosine kinase (SYK) and the Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) [1] [2]. By targeting these kinases, it concurrently blocks two critical pro-survival signaling networks in lymphoid cells.

- SYK Inhibition: SYK is a central kinase in the BCR signaling pathway. Inhibiting SYK disrupts downstream signaling cascades like the PI3K-AKT and NF-κB pathways, which are crucial for B-cell proliferation and survival [1].

- JAK Inhibition: The JAK family mediates signaling from cytokine receptors. Upon cytokine binding, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to drive the expression of pro-survival genes. This compound inhibits this JAK/STAT signaling module [1] [3].

This dual action is significant because cancer cells can receive survival signals from both the BCR and various cytokines in the tumor microenvironment. Simultaneously blocking both pathways can induce apoptosis more effectively than targeting either pathway alone [4].

The table below summarizes its primary kinase targets and their roles:

| Kinase Target | Role in Signaling Pathways | Cellular Functions Affected |

|---|---|---|

| SYK | B-cell Receptor (BCR) signaling [1] | B-cell activation, proliferation, survival [1] |

| JAK1 | JAK/STAT signaling for multiple cytokines (e.g., IL-2, IL-4, IL-6, IL-10, interferons) [5] [3] | Immune cell activation, inflammation, proliferation [3] |

| JAK2 | JAK/STAT signaling for hormones (e.g., EPO, TPO, GH) and some cytokines [5] [3] | Hematopoiesis, cell growth [3] |

| JAK3 | JAK/STAT signaling for cytokines using the common gamma chain (γc) receptor (e.g., IL-2, IL-4, IL-7, IL-15, IL-21) [5] [3] | Lymphocyte development and function [3] |

| TYK2 | JAK/STAT signaling for IL-12, IL-23, and type I interferons [3] | T-helper cell differentiation, inflammatory responses [3] |

Functional Consequences in Lymphoma Models

Preclinical studies demonstrate that this compound's dual inhibition translates into broad anti-tumor activity across various B-cell malignancies.

The following diagram illustrates how this compound blocks these key signaling pathways to induce anti-tumor effects:

This compound simultaneously inhibits SYK and JAKs to block pro-survival signals and induce apoptosis.

In Diffuse Large B-cell Lymphoma (DLBCL), this compound induced apoptosis and cell cycle arrest at the G1/S phase in both the ABC and GCB subtypes. This was associated with caspase-3 and PARP cleavage, inhibition of RB phosphorylation, and downregulation of cyclin E [1].

In Chronic Lymphocytic Leukemia (CLL), a key mechanism of this compound-induced apoptosis is the downregulation of MCL-1, a pro-survival BCL-2 family protein. This effect occurred even in the presence of protective stromal cell co-cultures or survival factors like IL-4, CD40L, and anti-IgM. Notably, primary CLL samples from patients with resistance to ibrutinib (a BTK inhibitor) remained sensitive to this compound [4].

Quantitative Pharmacology and Clinical Correlation

Phase I clinical trial data provides evidence of target engagement and its relationship to tumor response in patients with relapsed/refractory B-cell malignancies.

| Pharmacodynamic Parameter | Finding | Clinical Correlation |

|---|---|---|

| Pathway Inhibition (IC₅₀) | 0.27 to 1.11 μmol/L against BCR, IL2, IL4, and IL6 signaling in whole blood [6] | Confirms potent dual-target inhibition at achievable drug concentrations. |

| Biomarker Changes | Reduction in serum inflammation markers; decreased CD69, CD86, CD5; enhanced CXCR4 on B-cells [6] | Correlates with suppression of B-cell activation and loss of proliferative capacity. |

| Tumor Response | Inhibition of pAKT and pERK in tumor cells [4] | Significant correlation between extent of SYK/JAK pathway inhibition and tumor response [6]. |

Detailed Experimental Protocols from Key Studies

To help you evaluate or replicate key findings, here are summaries of the methodologies used in pivotal studies.

1. Investigating Anti-tumor Activity in DLBCL Cell Lines [1]

- Cell Lines: A panel of 11 DLBCL cell lines representing ABC and GCB subtypes.

- Treatment: Cells were treated with this compound.

- Apoptosis Assay: Measured via caspase-3 and PARP cleavage using Western blotting.

- Cell Cycle Analysis: Performed using flow cytometry to assess DNA content. Changes in RB phosphorylation and cyclin E expression were analyzed by Western blot.

- Signaling Inhibition: Phosphorylation of BCR components (e.g., SYK) and STAT3 was assessed under stimulated conditions by Western blot.

2. Assessing Apoptosis and Overcoming Resistance in Primary CLL [4]

- Primary Cells: Banked viable primary CLL tumor cells (n=60).

- Co-culture: CLL cells were cultured on stromal cell layers to mimic the protective tumor microenvironment.

- Viability Assay: Apoptosis was measured by evaluating PARP cleavage and propidium iodide uptake.

- Mechanistic Studies: Western blotting or FACS analysis determined the impact on signaling pathways (pAKT, pERK) and BCL-2 family protein expression (MCL-1).

- Resistance Models: Sensitivity to this compound was tested in ibrutinib-resistant primary samples.

Clinical Translation and Therapeutic Potential

This compound has demonstrated clinical activity in early-phase trials. In a Phase 2 study for relapsed/refractory non-Hodgkin lymphoma (NHL), it showed rapid tumor responses [7]:

- CLL/SLL: 67% (12/18) partial response (PR)

- Follicular Lymphoma (FL): 56% (5/9) PR

- Peripheral T-cell Lymphoma (PTCL): A complete response (CR) was observed in the first patient evaluated

Responses were also observed in heavily pre-treated patients, including those who relapsed on ibrutinib or venetoclax [7]. This clinical profile supports the preclinical rationale that dual SYK/JAK inhibition can be effective where single-agent therapy fails.

References

- 1. , a novel dual this compound / SYK kinase inhibitor, has broad... JAK [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 4. Combined syk and jak inhibition by this compound ... [library.ehaweb.org]

- 5. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 6. This compound Pharmacodynamics and Relationships to ... [pubmed.ncbi.nlm.nih.gov]

- 7. demonstrates rapid tumour responses in... - ecancer this compound [ecancer.org]

Cerdulatinib B-cell receptor BCR inhibition

Mechanism of Action and Targeted Pathways

Cerdulatinib simultaneously targets two key signaling networks that promote B-cell survival and proliferation.

- Dual Kinase Inhibition: this compound acts as a reversible ATP-competitive inhibitor, primarily targeting SYK and JAK (JAK1, JAK2, JAK3) [1] [2].

- Targeting BCR Signaling: Inhibition of SYK blocks downstream BCR signaling, including phosphorylation of BLNK, ERK, and AKT, and prevents BCR-induced production of chemokines like CCL3 and CCL4 [3].

- Targeting Cytokine Signaling: Inhibition of JAK kinases blocks signaling from key cytokines like IL-4, IL-6, and IL-2, reducing phosphorylation of STAT proteins [3] [4].

- Overcoming Microenvironmental Protection: By inhibiting these parallel pathways, this compound can overcome pro-survival signals from the tumor microenvironment, preventing the upregulation of MCL-1 and BCL-XL [3].

The diagram below illustrates the core signaling pathways targeted by this compound.

This compound inhibits SYK and JAK/STAT signaling pathways.

Preclinical & Clinical Efficacy Data

This compound has demonstrated broad anti-tumor activity across several B-cell malignancy models, as summarized in the table below.

| Malignancy Model | Key Preclinical Findings | Clinical Trial Context |

|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) | Induces apoptosis (time/concentration-dependent); overcomes IL-4/CD40L/NLC-mediated protection; synergizes with venetoclax [3]. | Phase 1/2a trial (NCT01994382) in relapsed/refractory B-cell malignancies [3] [4]. |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Induces apoptosis & cell cycle arrest (G1/S); inhibits BCR signaling & STAT3 phosphorylation in ABC and GCB subtypes [5]. | Investigated in early-phase clinical trials [5]. |

| Other B-cell Malignancies | Inhibits B-cell activation and demonstrates efficacy in vivo models [2]. | Phase 1 data showed tumor responses in FL, DLBCL, and MCL; tolerated exposures achieved complete SYK/JAK inhibition in patient whole blood [4]. |

In a phase I clinical trial, this compound achieved complete SYK and JAK pathway inhibition at tolerated exposures. The IC₅₀ values for various signaling pathways in patient whole blood were determined [4]:

| Signaling Pathway | Stimulus | Readout | IC₅₀ (μmol/L) |

|---|---|---|---|

| BCR | anti-IgM | pBLNK | 0.27 |

| BCR | anti-IgM | pERK | 0.46 |

| IL-2 | IL-2 | pSTAT5 | 0.32 |

| IL-4 | IL-4 | pSTAT6 | 1.11 |

| IL-6 | IL-6 | pSTAT3 | 0.53 |

Key Experimental Protocols

The following methodologies are critical for evaluating this compound's activity in a research setting, based on published studies.

Assessing Apoptosis and Viability

- Method: Primary CLL cells are treated with this compound alone or in combination with other agents (e.g., venetoclax) for 24-48 hours [3].

- Measurement: Apoptosis is quantified using flow cytometry for Annexin V/propidium iodide (PI) staining [3].

- Key Consideration: Include controls for microenvironmental protection (e.g., co-culture with Nurse-Like Cells (NLCs) or stimulation with IL-4/CD40L) to demonstrate this compound's ability to overcome pro-survival signals [3].

Analyzing Cell Signaling and Pathway Inhibition

- Phospho-Flow Cytometry: Use whole blood or PBMCs from patients. Stimulate with anti-IgM (for BCR pathway) or cytokines like IL-4/IL-6 (for JAK/STAT pathway) post-cerdulatinib treatment. Fix cells, permeabilize, and stain with fluorescent antibodies against phosphorylated targets (pSYK, pERK, pAKT, pSTAT6) for flow cytometric analysis [3] [4].

- Immunoblotting (Western Blot): Treat CLL or lymphoma cell lines with this compound. Perform protein extraction and immunoblotting with antibodies against cleaved caspase-3, PARP, and phosphorylated/ total forms of SYK, ERK, AKT, and STAT proteins. HSC70 can be used as a loading control [3] [5].

Evaluating Functional BCR Signaling

- Calcium Flux Assay: Load CLL cells with a fluorescent calcium indicator (e.g., Fluo-4 AM). Stimulate with soluble or bead-bound anti-IgM F(ab')₂ and monitor fluorescence in real-time by flow cytometry. This compound pre-treatment should blunt the calcium response [3].

- Chemokine Production: Measure CCL3/CCL4 production after BCR stimulation or NLC co-culture using ELISA. This compound pre-treatment significantly reduces chemokine secretion [3].

Pharmacodynamic Analysis in Clinical Trials

- In clinical trials, this compound's target engagement is monitored ex vivo by stimulating patient whole blood with BCR or cytokine agonists and measuring phosphorylation of downstream targets (BLNK, ERK, STATs) via flow cytometry. This directly correlates the degree of pathway inhibition with clinical tumor response [4].

Conclusion and Future Directions

This compound represents a promising multi-targeted therapeutic strategy for relapsed/refractory B-cell malignancies. Its ability to concurrently inhibit SYK and JAK kinases allows it to disrupt both tumor-intrinsic signaling and microenvironmental protection. The experimental protocols outlined provide a framework for researchers to further investigate its mechanistic and combinatory potential.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. The Novel Kinase Inhibitor PRT062070 (this compound) ... [sciencedirect.com]

- 3. The dual Syk/JAK inhibitor this compound antagonises B-cell ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Pharmacodynamics and Relationships to ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel dual SYK/JAK kinase inhibitor, has ... [oncotarget.com]

JAK STAT pathway inhibition by Cerdulatinib

Mechanism of Action and Signaling Pathways

Cerdulatinib simultaneously targets two critical pro-survival signaling pathways: the B-cell receptor (BCR) pathway via SYK inhibition and the cytokine signaling pathway via JAK inhibition [1] [2].

- JAK-STAT Pathway Inhibition: In the canonical JAK-STAT pathway, cytokine binding induces JAK kinase activation and STAT phosphorylation. Phosphorylated STATs form parallel dimers and translocate to the nucleus to drive gene expression [3] [4]. This compound directly inhibits JAK kinases, preventing this activation cascade.

- SYK Pathway Inhibition: SYK is a central kinase in BCR signaling. Its inhibition by this compound blocks downstream pro-survival pathways, including PI3K/AKT and ERK [1] [2].

- Concerted Anti-Tumor Effect: Dual inhibition is particularly effective because cancer cells often receive growth and survival signals from both pathways. Targeting both can overcome the limitations of single-agent therapy [1] [5].

The following diagram illustrates the key signaling pathways targeted by this compound and its mechanism of action:

Figure 1: this compound inhibits the JAK-STAT and SYK-driven BCR signaling pathways. It blocks JAK-mediated phosphorylation of STATs and SYK-mediated activation of downstream survival pathways, leading to suppressed transcription of pro-survival genes.

Technical Guide to Key Experimental Assessment

For researchers evaluating this compound in vitro, the following methodologies from the literature provide a robust framework.

Assessing Anti-Proliferative Effects

The anti-proliferative activity of this compound can be quantitatively measured using the [3H]-thymidine incorporation assay [6].

- Key Steps: Plate primary tumor cells (e.g., from AML patients) and treat with a dose range of this compound. After a 7-day incubation, pulse the cells with

[3H]-thymidinefor several hours. Measure the incorporated radioactivity using a scintillation counter [6]. - Data Analysis: Express results as a percentage of proliferation compared to an untreated control. This allows for the generation of dose-response curves and the calculation of IC₅₀ values. Testing should be performed in biological replicates to account for patient heterogeneity [6].

Analyzing Apoptosis and Cell Death

To confirm that reduced proliferation is due to cell death, annexin V/propidium iodide (PI) staining followed by flow cytometry is a standard method [6] [5].

- Procedure: Treat cells with this compound for 24-48 hours. Harvest and stain with annexin V-FITC and PI. Analyze by flow cytometry to distinguish live (annexin V⁻/PI⁻), early apoptotic (annexin V⁺/PI⁻), late apoptotic (annexin V⁺/PI⁺), and necrotic (annexin V⁻/PI⁺) cells [5].

- Supporting Western Blot Analysis: Complement flow cytometry by probing for key apoptotic markers, such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP. A this compound-induced increase in these markers confirms the activation of the apoptotic machinery [1] [5].

Evaluating Mechanism of Action via Signaling Pathways

Western blot analysis is crucial for verifying that this compound effectively inhibits its intended targets [1] [5].

- Target Phosphorylation Sites:

- SYK: Phospho-SYK (Tyr525/526)

- JAK/STAT: Phospho-STAT3 (Tyr705), Phospho-STAT5 (Tyr694)

- Downstream Pathways: Phospho-AKT (Ser473), Phospho-ERK (Thr202/Tyr204)

- Protocol Summary: Treat cells with this compound (e.g., at IC₅₀ concentration) for 2-24 hours. Prepare cell lysates, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with specific primary antibodies against the phosphorylated and total forms of the proteins listed above. Demonstrated inhibition of phosphorylation indicates successful pathway blockade [1] [5].

Preclinical & Clinical Efficacy Overview

The antitumor activity of this compound has been demonstrated across various hematologic malignancies, both in preclinical models and clinical trials, as shown in the table below.

| Cancer Model / Type | Experimental System | Key Reported Findings |

|---|---|---|

| DLBCL | In vitro (cell lines) & primary tumor cells [1] | Induced apoptosis (caspase-3/PARP cleavage); inhibited pSYK & pSTAT3; broad activity in ABC and GCB subtypes [1] |

| CLL | In vitro (primary cells) [2] | Induced apoptosis where ibrutinib (BTKi) failed; downregulated MCL-1; overcame ibrutinib resistance [2] |

| ATLL | In vitro & In vivo (mouse model) [5] | Suppressed cell growth; induced G2/M arrest & apoptosis; reduced tumor burden in mice [5] |

| PTCL | Phase 2a Clinical Trial (R/R patients) [7] [8] | ORR of 36.2%; particularly effective in AITL/TFH subtype (ORR 51.9%) [7] |

Key Research Considerations

- Explore Biomarker-Driven Response: The differential efficacy seen in PTCL subtypes (AITL/TFH vs. PTCL-NOS) strongly suggests the need for research into predictive biomarkers to identify patient populations most likely to respond [7] [8].

- Investigate Rational Combinations: Given that dual inhibition is more effective than single agents in some models [5], explore combining this compound with other targeted agents (e.g., BCL-2 inhibitors) to enhance efficacy and prevent resistance.

- Leverage Advanced Biosensors: New tools like STATeLight biosensors allow real-time, continuous monitoring of STAT activation in live cells via FLIM-FRET, providing a powerful method for dynamic assessment of this compound's target engagement and functional effects [3].

References

- 1. , a novel dual SYK/ this compound kinase JAK , has broad... inhibitor [pmc.ncbi.nlm.nih.gov]

- 2. Combined syk and jak by inhibition ... This compound [library.ehaweb.org]

- 3. Real-time visualization of STAT activation in live cells using ... [nature.com]

- 4. JAK-STAT signaling pathway [en.wikipedia.org]

- 5. Anti-adult T‑cell leukemia/lymphoma activity of this compound , a dual... [spandidos-publications.com]

- 6. Heterogeneity of Patient-Derived Acute Myeloid Leukemia ... [pmc.ncbi.nlm.nih.gov]

- 7. Results from an open-label phase 2a study of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 8. Phase 2a Study of the Dual SYK/JAK Inhibitor this compound ... [sciencedirect.com]

Cerdulatinib pharmacokinetics and pharmacodynamics

Pharmacodynamics and Mechanism of Action

Cerdulatinib is a reversible ATP-competitive inhibitor that potently targets key kinases involved in oncogenic signaling and the tumor microenvironment.

Table 1: Key Pharmacodynamic Properties of this compound

| Property | Description |

|---|---|

| Primary Targets | Dual inhibitor of SYK and JAK (JAK1, JAK2, JAK3, TYK2) families [1] [2]. |

| Other Targets | Also inhibits FMS (CSF1R) [1]. |

| Mechanism | Reversible ATP-competitive inhibitor [2]. |

| IC₅₀ Values | Low nanomolar range against TYK2, JAK1, JAK2, JAK3, FMS, and SYK [1]. |

| Key Pathways Inhibited | B-cell receptor (BCR) signaling (via SYK) and cytokine signaling (via JAK/STAT) [3] [2]. |

| Cellular Effects | Reduces markers of B-cell (CD69, CD86) and T-cell activation; modulates cytokine and chemokine expression (e.g., CXCR4) [3]. |

The dual inhibition of SYK and JAK simultaneously targets tumor-intrinsic survival signals and disrupts the protective tumor microenvironment [3] [2]. This mechanism is particularly relevant in hematologic malignancies where these pathways are often constitutively active.

The diagram below illustrates the core signaling pathways targeted by this compound and its downstream effects.

This compound inhibits SYK and JAK kinase families, blocking key oncogenic and inflammatory signaling pathways.

Clinical Efficacy and Correlative Findings

Clinical studies demonstrate that this compound achieves target inhibition at tolerated doses and shows meaningful activity in relapsed/refractory hematologic malignancies.

Table 2: Clinical Efficacy from Select Trials

| Trial / Population | Dosing | Key Efficacy Findings (ORR/CR) | Pharmacodynamic Correlates |

|---|---|---|---|

| Phase I - B-cell Malignancies (CLL/SLL, FL, DLBCL, MCL) [3] | Oral, once or twice daily | Meaningful clinical responses observed. | Whole blood IC₅₀ of 0.27–1.11 μmol/L against BCR/IL signaling. Inhibition correlated with tumor response [3]. |

| Phase 2a - Relapsed/Refractory PTCL [4] | 30 mg oral, twice daily in 28-day cycles | ORR: 36.2% CR: 12 pts, PR: 9 pts AITL/TFH Subtype ORR: 51.9% (10 CR, 4 PR) [4] | Data from other trials shows SYK expression and JAK/STAT mutations are common drivers in PTCL [2]. | | Phase 2a - Relapsed/Refractory CTCL [2] | 30 mg oral, twice daily in 28-day cycles | ORR: 50% (5/10 evaluable pts) CR: 10% (1/10) [2] | Rapid improvement in pruritus correlated with clinical response [2]. |

Safety and Tolerability Profile

The safety profile of this compound is generally considered acceptable and manageable in clinical trials.

Most Common Adverse Events: Diarrhea, nausea, and asymptomatic elevations in amylase and lipase were frequently reported [2] [4].

Grade ≥3 Treatment-Emergent Adverse Events:

- Asymptomatic amylase elevation (23.1%) and lipase elevation (18.5%) were common but typically resolved with dose modification [4] [2].

- Hematologic toxicities included anemia (20.0%) and neutropenia (12%) [4] [2].

Pharmacokinetic and Protocol Data Gaps

A significant gap exists in the publicly available detailed pharmacokinetic data for this compound.

Available PK-Associated Data:

- Route of Administration: Oral [1].

- Dosage Forms Used in Trials: 30 mg tablet, administered twice daily [4] [2].

- Exposure-Response: Serum this compound concentration correlated with the degree of SYK and JAK pathway inhibition in whole blood, indicating a target-mediated effect [3].

Key Data Marked as "Not Available": Public resources like DrugBank explicitly list fundamental PK parameters—including absorption, volume of distribution, protein binding, route of elimination, and half-life—as not available [5]. This information is likely proprietary and held by the developing company.

Interpretation and Future Directions

Based on the available evidence, the following points are key for researchers:

- Promising Dual Mechanism: The concurrent inhibition of SYK and JAK offers a rational therapeutic strategy for targeting both the tumor cells and their microenvironment in specific hematologic cancers.

- Biomarker-Driven Potential: The correlation between target inhibition, reduction in inflammatory markers, and tumor response supports a biomarker-driven development strategy [3].

- Addressing Unmet Needs: The observed clinical activity, particularly in relapsed/refractory T-cell lymphomas like AITL, addresses a significant unmet medical need [4] [2].

Future research directions will focus on obtaining complete PK/PD modeling data, identifying robust predictive biomarkers for patient selection, and exploring effective combination therapies.

References

- 1. This compound [en.wikipedia.org]

- 2. The Novel SYK/JAK Inhibitor this compound Demonstrates ... [sciencedirect.com]

- 3. This compound Pharmacodynamics and Relationships to ... [pubmed.ncbi.nlm.nih.gov]

- 4. Results from an open-label phase 2a study of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Cerdulatinib ATP-competitive kinase inhibition

Mechanism of Action & Signaling Pathways

Cerdulatinib exerts its effects by reversibly competing with ATP for the binding sites in the catalytic domains of SYK and JAK family kinases. This dual inhibition simultaneously disrupts two critical pro-survival signaling networks in lymphoid cells [1].

The following diagram illustrates the key signaling pathways targeted by this compound and the experimental workflow for validating its effects.

This compound's dual inhibition provides a synergistic approach to suppressing malignant cell survival and proliferation, particularly in cancers where these pathways are co-opted [2] [3].

Key Experimental Evidence & Protocols

Research on this compound spans biochemical, cellular, and in vivo models. The table below summarizes common experimental methodologies and key findings from the literature.

| Experimental Model | Protocol Summary | Key Findings / Readouts |

|---|---|---|

| Purified Kinase Assays [1] | Assessment of inhibitor potency against a panel of 270 purified human kinases. IC₅₀ values determined via concentration-response curves. | Potency (IC₅₀) against SYK, JAK1, JAK2, JAK3, TYK2; selectivity profile. |

| Cell Line Studies (DLBCL, ATLL) [2] [3] | Treatment of lymphoma/leukemia cell lines (e.g., various DLBCL, HTLV-1-transformed T-cells). Viability assessed by WST-8 assay; apoptosis by flow cytometry (APO2.7) and Western Blot (cleaved caspases, PARP). | Dose-dependent ↓ viability; ↑ apoptosis; cell cycle arrest; ↓ pSYK, pSTAT3, pAKT, pERK. |

| Signaling Analysis (Western Blot) [2] [3] | Cells treated with this compound, stimulated, then lysed. Proteins separated by SDS-PAGE, transferred to membrane, and probed with phospho-specific antibodies. | Inhibition of pathway activation (e.g., ↓ pSYK, pSTAT3, pSTAT5, pAKT, pERK, p-IκBα). |

| Primary Tumor Cell Studies [2] | Ex-vivo treatment of primary DLBCL tumor cells isolated from patients. Analysis of signaling (phospho-flow) and cell viability. | Inhibition of BCR and JAK/STAT signaling in primary cells; induction of cell death. |

| In Vivo Models (ATLL) [3] | Oral dosing of this compound in mouse xenograft models of ATLL. Tumor volume measured over time. | Suppression of tumor growth; inhibition of in-vivo pathway phosphorylation. |

Clinical Correlation and Pharmacodynamics

Findings from mechanistic studies translate into observable clinical effects. In a phase I clinical trial of patients with relapsed/refractory B-cell malignancies:

- Target Inhibition: this compound achieved complete inhibition of SYK and JAK pathways in patient whole blood at tolerated exposures [4].

- Concentration-Effect: Target inhibition was directly correlated with serum this compound concentration, with IC₅₀ values against BCR and cytokine signaling pathways ranging from 0.27 to 1.11 μmol/L [4].

- Biomarker Correlation: A significant correlation was observed between the extent of SYK/JAK pathway inhibition in blood and tumor response in patients. Reductions in serum inflammation markers also correlated with positive outcomes [4].

- Overcoming Resistance: Preclinical studies highlight its potential to overcome resistance to other agents, such as ibrutinib, in BTK-mutated chronic lymphocytic leukemia cells [2].

References

- 1. The Novel Kinase Inhibitor PRT062070 (this compound) ... [sciencedirect.com]

- 2. , a novel dual SYK/JAK this compound , has broad... kinase inhibitor [pmc.ncbi.nlm.nih.gov]

- 3. Anti-adult T‑cell leukemia/lymphoma activity of this compound , a dual... [spandidos-publications.com]

- 4. This compound Pharmacodynamics and Relationships to ... [pubmed.ncbi.nlm.nih.gov]

Preclinical Characterization and Experimental Protocols

The preclinical development of cerdulatinib involved a series of standardized assays to define its potency, selectivity, and mechanism of action.

- Purified Kinase Assays: The potency and selectivity of this compound were initially profiled using a panel of 270 independent purified kinase assays [1]. IC₅₀ values were determined for kinases that were inhibited by more than 80% when tested at a concentration of 300 nM (10-fold above the SYK IC₅₀). This high-throughput screen identified 24 kinases that were significantly inhibited, leading to focused cellular assays [1].

- Cellular Signaling and Proliferation Assays: To confirm target engagement in cells, assays were performed using cell lines stimulated through the B-cell receptor (BCR) or with cytokines.

- For BCR signaling, cells were treated with this compound and then stimulated with anti-immunoglobulin to induce SYK-dependent activation. Phosphorylation of downstream proteins like BLNK and PLCγ2 was measured by Western blot [1].

- For JAK/STAT signaling, cells were treated with this compound and then stimulated with cytokines like IL-2, IL-4, or IL-6. Phosphorylation of STAT proteins (e.g., STAT3, STAT5) was analyzed to confirm JAK pathway inhibition [1].

- Anti-proliferative effects and induction of apoptosis were measured using standard cell viability assays (e.g., ATP-based assays) and by detecting cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP) via Western blot [2].

- In Vivo Efficacy Models: The anti-tumor activity of this compound was evaluated in xenograft mouse models. For example, mice inoculated with diffuse large B-cell lymphoma (DLBCL) cells were treated with oral this compound, and tumor volume was measured over time to assess efficacy [1].

The following diagram illustrates the core signaling pathways targeted by this compound and the logical flow of its mechanism of action:

This compound dually inhibits SYK and JAK/STAT oncogenic signaling pathways.

Clinical Trial Data and Activity

Based on the strong preclinical rationale, this compound advanced into clinical trials, primarily for relapsed or refractory hematologic malignancies. The following table summarizes key efficacy findings from published studies:

| Cancer Type | Study Phase | Response Data | Key Findings |

|---|---|---|---|

| Peripheral T-cell Lymphoma (PTCL) | Phase 2a [3] [4] | ORR: 36.2% (12 CR, 9 PR); AITL/TFH subtype ORR: 51.9% (10 CR, 4 PR) | Median duration of response in AITL/TFH was 12.9 months [3]. |

| Cutaneous T-cell Lymphoma (CTCL) | Phase 2a [4] | ORR: 50% (1 CR, 4 PR) in first 10 evaluable patients | Rapid improvements in pruritus (itching) correlated with clinical response [4]. |

| Diffuse Large B-cell Lymphoma (DLBCL) | Preclinical [2] | Induced apoptosis & cell cycle arrest in ABC and GCB cell lines | Phospho-protein analysis confirmed inhibition of both BCR (pSYK) and JAK/STAT (pSTAT3) signaling [2]. |

The most common treatment-emergent adverse events in clinical trials included diarrhea, elevated lipase, and elevated amylase [3] [4]. The elevations in pancreatic enzymes were often asymptomatic and manageable with dose modification [3].

Key Considerations for Researchers

- Patient Selection Biomarkers: Research suggests that tumors with phosphorylated SYK or STAT3 may be more susceptible to this compound [2]. The presence of specific genetic lesions, such as SYK-ITK fusions in PTCL or JAK3-INSL3 fusions in Sézary syndrome, may also predict response [5] [4].

- Combination Potential: Given its dual mechanism, this compound may synergize with other agents. Preclinical data shows that combining SYK and JAK inhibitors more potently suppresses B-cell activation than either alone [1], suggesting potential for rational combination therapies.

References

- 1. The Novel Kinase Inhibitor PRT062070 (this compound) ... [sciencedirect.com]

- 2. This compound, a novel dual SYK/JAK kinase inhibitor, has ... [profiles.foxchase.org]

- 3. Results from an open-label phase 2a study of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. The Novel SYK/JAK Inhibitor this compound Demonstrates ... [sciencedirect.com]

- 5. Therapeutic Targeting of the Janus Kinase/Signal Transducer ... [pmc.ncbi.nlm.nih.gov]

Cerdulatinib IC50 values for SYK JAK TYK2

Cerdulatinib IC50 Values for Key Kinases

The following table consolidates the primary inhibitory concentrations of this compound for SYK, JAK family members, and TYK2, primarily derived from biochemical assays [1] [2].

| Kinase Target | IC50 Value (nM) |

|---|---|

| TYK2 | 0.5 [2] |

| JAK2 | 6 [2] |

| JAK3 | 8 [2] |

| JAK1 | 12 [2] |

| SYK | 32 [2] |

Experimental Context & Protocols

The provided IC50 values are typically determined through biochemical kinase assays [1]. In these experiments, the kinase of interest is isolated, and this compound is tested across a range of concentrations to measure its direct effect on enzymatic activity.

Beyond these foundational assays, researchers use cellular and functional assays to confirm that the drug engages its targets in a more complex biological environment [1] [3]. Key methodologies include:

- Immunoblotting (Western Blotting): Used to detect a decrease in phosphorylation (activation) of direct kinase targets (like STAT proteins for JAKs) and downstream signaling components (like AKT and ERK), confirming pathway disruption [3].

- Cell-Based Phosphorylation Assays: Flow cytometry ("phosflow") is employed to measure reduced levels of phosphorylated STAT6 in primary human blood or cell lines after stimulation with specific cytokines like IL-4, demonstrating functional JAK/STAT inhibition in cells [3].

- Apoptosis and Proliferation Assays: These functional tests show the ultimate biological effect of kinase inhibition. For example, this compound induces apoptosis (programmed cell death) and inhibits long-term colony formation in blood cancer cell lines, linking target engagement to anti-tumor activity [1] [3].

This compound's Role in Signaling Pathways

This compound's therapeutic potential stems from its ability to simultaneously disrupt two critical signaling pathways in immune and blood cancer cells: the B-Cell Receptor (BCR) pathway and the JAK-STAT pathway [1] [3]. The following diagram illustrates how it targets these key nodes.

This dual mechanism is particularly relevant in diseases like Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-Cell Lymphoma (DLBCL), where it can counteract microenvironmental survival signals and induce cancer cell death [1] [3].

Key Considerations for Researchers

- Confirm Activity in Cellular Systems: Biochemical IC50 values show direct binding, but always consult cellular data. For example, one study noted that while this compound inhibits JAK2 in biochemical assays, it may not strongly inhibit JAK2-mediated cellular responses [1].

- Explore Combination Strategies: Research highlights this compound's synergy with other agents. In CLL, it has been shown to work synergistically with the BCL-2 inhibitor venetoclax (ABT-199) to enhance cancer cell killing [3].

- Leverage Broader Kinase Selectivity: Be aware that this compound also inhibits other kinases like MST1, ARK5, and MLK1 at low nanomolar concentrations [2]. Consider this profile for your experimental design and data interpretation.

References

Cerdulatinib crystal structure with JAK2 JH1

Structural Analysis & Binding Mode

The atomic-level view from the crystal structure shows how cerdulatinib achieves its potent inhibition.

- Binding Site: this compound binds to the highly conserved ATP-binding pocket of the JAK2 kinase domain (JH1) in its active conformation, classifying it as a type-I inhibitor [1].

- Key Interactions: The structure shows that high potency and moderate JAK2 selectivity are linked to interactions with the front pocket of the ATP-binding site [2] [1]. The inhibitor's orientation within the pocket facilitates specific atomic contacts with critical residues that stabilize the binding.

- Structural Characterization Workflow: The determination of this structure was part of a larger comparative study to understand the determinants of drug selectivity across multiple clinical-stage JAK2 inhibitors [1]. The experimental workflow is summarized below.

Detailed Experimental Methodology

The structural data for the this compound-JAK2 complex was generated using well-established crystallographic techniques. Here are the key experimental protocols from the research:

- Protein Expression and Purification: The kinase domain of human JAK2 (JH1) was expressed using the baculovirus system in Trichoplusia ni insect cells [2]. The protein was subsequently purified to homogeneity using standard chromatographic methods like nickel-affinity (if using a His-tag construct) and size-exclusion chromatography to obtain a monodisperse sample suitable for crystallization.

- Crystallization and Data Collection: The purified JAK2 JH1 domain was complexed with this compound and crystallized. The X-ray diffraction data used to solve the structure was collected using a synchrotron radiation source [2].

- Data Processing and Refinement:

- The diffraction data was processed and scaled using software packages like XDS and Aimless [2].

- The structure was solved by a method called "Molecular Replacement" using PHASER, where a known similar structure is used as a search model to determine the initial phases [2].

- The model was then iteratively built and refined against the diffraction data using PHENIX to achieve the final high-resolution structure with an R-value work of 0.173 [2].

Functional & Therapeutic Context

The structural data connects directly to this compound's function as a promising therapeutic agent.

- Mechanism of Action: this compound is a novel dual SYK/JAK kinase inhibitor [3]. It simultaneously targets key nodes in the B-cell receptor (BCR) and JAK/STAT signaling pathways, which are critically involved in the survival and proliferation of certain lymphomas and leukemias [3].

- Inhibition Profile: Beyond JAK2, this compound also potently inhibits other JAK family members (JAK1, JAK3, TYK2) and SYK kinase, as shown in the table below [1] [4]. This multi-target profile is the basis for its clinical investigation.

| Kinase Target | Binding Affinity (Kd, nM) | Activity Inhibition (IC50, nM) |

|---|---|---|

| JAK1 | 23 | 22 |

| JAK2 | 4.8 | 11 |

| JAK3 | 3.3 | 25 |

| TYK2 | 6.9 | 26 |

| SYK | Information not in search results | Information not in search results |

- Therapeutic Application: The dual inhibition of SYK and JAK pathways by this compound has demonstrated broad anti-tumor activity in preclinical models of diffuse large B-cell lymphoma (DLBCL), including both ABC and GCB subtypes [3]. Early-phase clinical trials in relapsed/refractory follicular lymphoma have shown promising efficacy, both as a monotherapy and in combination with rituximab [5].

Further Research & Data Access

For researchers seeking to delve deeper, the following resources are available:

- Access the 3D Structure: The atomic coordinates for the JAK2-cerdulatinib complex are publicly available in the Protein Data Bank (PDB) under accession code 8BX6 [2]. This allows for direct visualization and analysis in molecular graphics software.

- Comparative Analysis: The study by Miao et al. (2024) provides a broader context, as it includes the structures of JAK2 with six other clinical-stage inhibitors (including pacritinib and momelotinib), enabling a direct comparison of binding modes and selectivity determinants [1].

References

- 1. Functional and Structural Characterization of Clinical- ... [pmc.ncbi.nlm.nih.gov]

- 2. 8BX6: Crystal structure of JAK2 JH1 in complex with ... [rcsb.org]

- 3. This compound, a novel dual SYK/JAK kinase inhibitor, has ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Phase 2a Study of the Dual SYK/JAK Inhibitor this compound ... [sciencedirect.com]

Comprehensive Technical Analysis of Cerdulatinib's Role in B-cell Activation and Proliferation

Introduction to Cerdulatinib and Scientific Rationale

This compound (formerly known as PRT062070) represents a novel class of targeted cancer therapeutics that simultaneously inhibits multiple key signaling pathways in B-cell malignancies. As an orally available small-molecule ATP-competitive inhibitor, this compound demonstrates potent activity against spleen tyrosine kinase (SYK) and Janus kinases (JAK1, JAK2, JAK3, TYK2), making it uniquely positioned to address the complex signaling networks that drive B-cell proliferation and survival. The drug emerged from extensive structure-activity relationship studies aimed at developing a dual-purpose therapeutic capable of targeting both B-cell receptor (BCR)-associated signaling and cytokine-mediated survival pathways, which often function in concert to promote malignant B-cell persistence and therapy resistance [1].

The scientific rationale for dual SYK/JAK inhibition stems from growing understanding of the tumor microenvironment and its role in supporting malignant B-cell survival. In lymphoid tissues, CLL and DLBCL cells receive critical survival signals not only through autonomous BCR signaling but also via paracrine and autocrine cytokine networks involving IL-4, IL-6, and IL-10. These cytokines activate JAK/STAT signaling pathways that complement BCR-derived signals and can diminish the effectiveness of single-targeted agents. This compound's ability to simultaneously block both signaling axes represents a strategic approach to overcome the limitations of single-pathway inhibitors and address the heterogeneity of B-cell malignancies at the molecular level [2] [1].

Mechanisms of Action and Signaling Pathway Inhibition

Molecular Targeting and Kinase Inhibition Profile

This compound functions as a reversible ATP-competitive inhibitor that binds to the catalytic domains of both SYK and JAK family kinases, preventing their phosphorylation and subsequent activation. Biochemical assays reveal this compound's comprehensive kinase inhibition profile, with particularly potent activity against SYK (IC50 = 2-12 nM), JAK1 (IC50 = 12 nM), JAK2 (IC50 = 0.5 nM), JAK3 (IC50 = 8 nM), and TYK2 (IC50 = 0.5 nM) [3] [1]. This broad coverage across SYK and JAK family members enables the compound to simultaneously disrupt multiple signaling networks that B-cell malignancies depend on for survival and proliferation. Specificity profiling across 270 purified kinases demonstrated that this compound maintains high specificity for its intended targets, with only 24 kinases inhibited by >80% when tested at concentrations 10-fold above the SYK IC50 value [1].

The structural composition of this compound (4-(cyclopropylamino)-2-({4-[4-(ethylsulfonyl)piperazin-1-yl]phenyl}amino)pyrimidine-5-carboxamide hydrochloride) optimizes kinase binding while maintaining favorable pharmaceutical properties for oral administration. The compound's molecular design facilitates reversible binding to the ATP pockets of target kinases, creating a transient but potent inhibition that can be therapeutically managed with appropriate dosing schedules. This balanced inhibition profile distinguishes this compound from earlier generation SYK or JAK inhibitors that typically target only one of these pathways, potentially limiting their efficacy in heterogeneous B-cell malignancies where multiple signaling networks may be active simultaneously [1].

B-cell Receptor (BCR) Signaling Disruption

This compound potently inhibits BCR signaling cascades primarily through its suppression of SYK activation. Upon BCR engagement by antigen, SYK is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A/CD79B, where it becomes activated and initiates downstream signaling through multiple pathways including PI3K-AKT, BTK-PLCγ2, and RAS-MAPK cascades, ultimately leading to NF-κB activation and pro-survival gene expression [3]. This compound treatment effectively blocks this signaling cascade at its origin by preventing SYK phosphorylation and activation, thereby aborting the entire BCR signaling program before it can trigger downstream survival mechanisms.

In primary CLL cells, this compound demonstrates dose-dependent inhibition of BCR-mediated signaling events, including phosphorylation of SYK (Y525/526), ERK, and AKT, with IC50 values ranging from 0.27 to 1.11 μmol/L depending on the specific phosphorylation event measured [4]. This inhibition translates to functional blockade of BCR-driven responses, including impaired calcium flux, reduced expression of activation markers (CD69, CD86), and diminished secretion of BCR-dependent chemokines (CCL3, CCL4) [2]. The compound effectively counteracts the protective effects of nurse-like cells (NLCs) – key components of the tumor microenvironment that support CLL survival through BCR engagement and cytokine secretion – further highlighting its ability to disrupt microenvironmental support networks [2].

JAK/STAT Pathway Inhibition and Cytokine Signaling Blockade

The JAK/STAT pathway represents the second major signaling network targeted by this compound. In B-cell malignancies, particularly ABC-DLBCL and CLL, cytokine signaling through IL-4, IL-6, and IL-10 activates JAK family kinases, leading to phosphorylation of STAT transcription factors (especially STAT3 and STAT6) that drive expression of pro-survival genes like BCL-XL and MCL-1 [3] [2]. This compound potently inhibits cytokine-induced STAT phosphorylation, with demonstrated efficacy against IL-4-induced STAT6 phosphorylation and IL-6-induced STAT3 phosphorylation in primary CLL and DLBCL cells [2] [4].

This JAK/STAT inhibition has particularly important implications for overcoming microenvironment-mediated drug resistance. IL-4 signaling in CLL lymph nodes significantly enhances surface IgM expression and potentiates BCR-mediated signaling, creating a synergistic relationship between the two pathways that this compound is uniquely positioned to disrupt [2]. Additionally, by preventing STAT3-mediated upregulation of anti-apoptotic proteins, this compound counteracts a key survival mechanism that protects malignant B-cells from conventional chemotherapy and targeted agents. The dual targeting approach thereby addresses both autonomous tumor signaling and microenvironmental support mechanisms through a single therapeutic agent.

Table 1: Key Kinase Targets of this compound and Their Roles in B-cell Signaling

| Kinase Target | IC50 Value (nM) | Primary Role in B-cell Signaling | Downstream Effects |

|---|---|---|---|

| SYK | 2-12 | Initiates BCR signaling cascade | Activates PI3K-AKT, BTK-PLCγ2, RAS-MAPK pathways |

| JAK1 | 12 | Mediates cytokine signaling | Phosphorylates STAT transcription factors |

| JAK2 | 0.5 | Crucial for growth factor signaling | Regulates cell proliferation and survival |

| JAK3 | 8 | Primarily immune cytokine signaling | Important for IL-4 and IL-21 responses |

| TYK2 | 0.5 | Initiates type I interferon signaling | Modulates immune activation and inflammation |

Effects on B-cell Malignancies

Chronic Lymphocytic Leukemia (CLL)

In CLL, this compound demonstrates potent pro-apoptotic activity against primary tumor cells, with effects that are particularly pronounced in high-risk disease subtypes. The compound induces apoptosis in a time- and concentration-dependent manner, with enhanced sensitivity observed in IGHV unmutated samples that typically exhibit greater BCR signaling capacity and responsiveness to IL-4 [2]. Additional factors associated with increased this compound sensitivity include elevated surface IgM expression, CD49d positivity, and ZAP70 expression – all markers associated with more aggressive CLL disease course [2]. This correlation between drug sensitivity and adverse prognostic markers suggests this compound may offer particular benefit for patients with high-risk CLL who often respond poorly to conventional therapies.

A critically important property of this compound is its ability to overcome microenvironmental protection. When CLL cells are co-cultured with nurse-like cells (NLCs) or stimulated with survival factors like anti-IgM, IL-4, and CD40L, they typically develop resistance to apoptosis induced by targeted agents. This compound effectively counteracts this protection by preventing the upregulation of key anti-apoptotic proteins MCL-1 and BCL-XL that are normally induced by these microenvironmental signals [2]. This capability distinguishes this compound from more selective BCR pathway inhibitors whose efficacy can be limited by compensatory cytokine signaling in lymphoid tissue microenvironments.

Furthermore, this compound demonstrates promising activity in combination regimens, particularly with the BCL-2 inhibitor venetoclax (ABT-199). In CLL samples treated with IL-4 and CD40L to simulate microenvironmental signaling, this compound synergizes with venetoclax to induce significantly greater apoptosis than either agent alone [2]. This synergistic relationship stems from this compound's suppression of MCL-1 and BCL-XL, which leaves BCL-2 as the primary anti-apoptotic protein, thereby enhancing venetoclax-mediated BCL-2 inhibition. This rational combination approach addresses a key resistance mechanism that can limit the effectiveness of venetoclax monotherapy in some CLL patients.

Diffuse Large B-cell Lymphoma (DLBCL)

This compound exhibits broad anti-tumor activity across DLBCL molecular subtypes, including both activated B-cell (ABC) and germinal center B-cell (GCB) classifications. In a panel of eleven DLBCL cell lines representing both subtypes, this compound induces apoptosis associated with caspase-3 and PARP cleavage, hallmarks of mitochondrial-mediated cell death [3]. The compound also disrupts cell cycle progression by blocking the G1/S transition and causing cell cycle arrest, accompanied by inhibition of RB phosphorylation and down-regulation of cyclin E [3]. This dual effect on both survival and proliferation pathways enhances its anti-lymphoma activity and distinguishes it from agents that target only one of these processes.

Tissue microarray analysis of 62 primary DLBCL tumors revealed that 58% expressed either phosphorylated SYK or STAT3 or both, providing a strong biological rationale for dual SYK/JAK inhibition in a majority of DLBCL cases [3]. Importantly, both ABC and GCB subtypes exhibited phosphorylation of these targets, though with different BCR and JAK/STAT signaling profiles, suggesting this compound could have activity across the DLBCL spectrum despite their molecular heterogeneity. In primary DLBCL tumor cells, this compound effectively blocks both JAK/STAT and BCR signaling pathways, accompanied by significant tumor cell death [3].

The ability of this compound to target multiple signaling pathways simultaneously may help overcome resistance mechanisms that limit the effectiveness of more selective agents in DLBCL. For instance, ibrutinib (a BTK inhibitor) produces response rates of only 37% in ABC-DLBCL and 5% in GCB-DLBCL, with resistance often mediated by mutations in MYD88, CARD11, or A20 that maintain NF-κB activation independent of BTK [3]. By simultaneously targeting both SYK (upstream of BTK) and JAK/STAT pathways, this compound may circumvent these resistance mechanisms and provide broader coverage against the diverse signaling abnormalities present in DLBCL.

Table 2: Anti-tumor Effects of this compound in B-cell Malignancies

| Malignancy | Apoptosis Induction | Cell Cycle Effects | Key Signaling Pathways Inhibited | Microenvironment Effects |

|---|---|---|---|---|

| CLL | Time- and concentration-dependent; enhanced in IGHV unmutated samples | Moderate G1 arrest | BCR signaling, IL-4/STAT6 pathway | Overcomes NLC-mediated protection; blocks CCL3/CCL4 production |

| ABC-DLBCL | Caspase-3 and PARP cleavage | G1/S block; RB dephosphorylation; cyclin E downregulation | BCR signaling, JAK/STAT3 pathway | Reduces autocrine IL-6/IL-10 survival signaling |

| GCB-DLBCL | Caspase-3 and PARP cleavage | G1/S block; RB dephosphorylation; cyclin E downregulation | BCR signaling, moderate JAK/STAT | Independent of NF-κB activation status |

Clinical Evidence and Pharmacodynamic Data

Early Clinical Trial Results

Initial clinical investigations of this compound have demonstrated promising anti-tumor activity along with acceptable tolerability in patients with relapsed/refractory B-cell malignancies. In a phase I dose-escalation study enrolling patients with CLL/small lymphocytic lymphoma (SLL), follicular lymphoma, DLBCL, and mantle cell lymphoma, this compound administration achieved complete SYK and JAK pathway inhibition in patient whole blood at tolerated exposures [4]. Significant correlations were observed between the extent of target inhibition and tumor response, providing clinical validation of the drug's dual mechanism of action.

A recently published phase 2a study (NCT01994382) investigated this compound in relapsed/refractory peripheral T-cell lymphoma (PTCL), demonstrating the broad applicability of this dual inhibition approach across lymphoid malignancies. In this trial, patients received 30 mg oral this compound twice daily in 28-day cycles, producing an overall response rate (ORR) of 36.2% across various PTCL subtypes, including 12 complete responses and 9 partial responses [5]. Notably, the ORR was 51.9% for angioimmunoblastic T-cell lymphoma/T follicular helper (AITL/TFH) subtypes, with median duration of response reaching 12.9 months in this population [5]. These results confirm that this compound achieves clinically meaningful activity in heavily pretreated patients and supports its continued development across lymphoid malignancies.

Pharmacodynamic Profiling and Biomarker Correlations

Comprehensive pharmacodynamic analyses from clinical trials have provided compelling evidence of this compound's dual mechanism of action in patients. Following this compound administration, researchers observed potent inhibition of multiple signaling pathways in patient whole blood, with IC50 values against BCR, IL-2, IL-4, and IL-6 signaling pathways ranging from 0.27 to 1.11 μmol/L, depending on the specific phosphorylation event measured [4]. These concentrations are readily achievable at tolerated doses, with once-daily 45 mg dosing achieving a Cmax of approximately 2μM [2].

Several inflammatory biomarkers and immune cell surface markers showed consistent modulation following this compound treatment. Serum inflammation markers were significantly reduced by this compound administration, with several correlating with tumor response [4]. In CLL patients, diminished expression of the activation markers CD69 and CD86 was observed, along with reduced CD5 expression (a negative regulator of BCR signaling) and enhanced CXCR4 expression – changes consistent with BCR and IL-4 suppression and loss of proliferative capacity [4]. These pharmacodynamic biomarkers provide valuable tools for monitoring target engagement and biological activity in clinical settings and support the proposed mechanism of action for this compound.

Table 3: Clinical Pharmacodynamics of this compound in B-cell Malignancies

| Pharmacodynamic Parameter | Measurement Method | Effect of this compound | Correlation with Clinical Response |

|---|---|---|---|

| pSYK | Whole blood phospho-flow cytometry | Inhibition with IC50 ~0.27 μmol/L | Significant correlation with tumor reduction |

| pSTAT3/6 | Whole blood phospho-flow cytometry | Inhibition with IC50 0.5-1.11 μmol/L | Significant correlation with tumor reduction |

| Serum inflammation markers | Multiplex cytokine assays | Significant reduction | Several markers correlated with response |

| CD69/CD86 expression | Flow cytometry on CLL cells | Diminished expression | Consistent with reduced activation status |

| CD5 expression | Flow cytometry on CLL cells | Reduced expression | Enhances BCR signaling sensitivity |

Experimental Protocols and Methodologies

In Vitro Assessment of BCR and Cytokine Signaling

The evaluation of this compound's effects on BCR and cytokine signaling pathways employs well-established phospho-flow cytometry and immunoblotting techniques. For BCR signaling assessment, primary CLL cells or DLBCL cell lines are suspended at 1-2×10^7 cells/mL in serum-free media and pre-treated with varying concentrations of this compound (typically 0.1-1 μM) or vehicle control for 1-2 hours [2]. Cells are then stimulated with soluble or immobilized anti-IgM F(ab')2 fragments (2-10 μg/mL) for precise time intervals (typically 2-10 minutes) before immediate fixation with formaldehyde to preserve phosphorylation states.

For cytokine signaling analysis, cells are pre-treated with this compound followed by stimulation with recombinant human IL-4 (10-20 ng/mL) or IL-6 (10-50 ng/mL) for 15-30 minutes to activate JAK/STAT pathways [2]. Following stimulation, cells are fixed, permeabilized with methanol, and stained with fluorochrome-conjugated antibodies specific for phosphorylated signaling proteins (pSYK Y525/526, pERK, pAKT S473, pSTAT3 Y705, pSTAT6 Y641). Data acquisition by flow cytometry should include appropriate isotype controls and fluorescence-minus-one (FMO) controls to establish background staining levels and proper gating boundaries.

Calcium flux assays provide functional readouts of BCR pathway integrity and can be performed by loading CLL cells with Indo-AM fluorescent calcium indicator (1-2 μM) for 30 minutes at 37°C followed by treatment with this compound or vehicle control [2]. Baseline fluorescence is recorded for 60 seconds before addition of anti-IgM (5-10 μg/mL), with continued monitoring of calcium-dependent fluorescence for 5-10 minutes. Ionomycin (1 μM) serves as a positive control for calcium release. Data analysis typically calculates the ratio of peak fluorescence intensity to baseline following stimulation as a measure of BCR signaling strength.

Apoptosis and Viability Assays

Standardized apoptosis assessment protocols provide critical data on this compound's direct anti-tumor effects. For primary CLL cells or lymphoma cell lines, cells are cultured at 1-2×10^6 cells/mL in complete media (RPMI-1640 with 10% FBS) and treated with this compound across a concentration range (0.1-5 μM) for 24-72 hours [2]. Apoptosis is quantified using Annexin V/propidium iodide (PI) staining followed by flow cytometry analysis, with Annexin V+/PI- cells representing early apoptosis and Annexin V+/PI+ cells representing late apoptosis/necrosis.

For microenvironment protection assays, CLL cells are co-cultured with nurse-like cells (NLCs) generated by incubating autologous peripheral blood mononuclear cells for 7-14 days, or with CD40L-expressing fibroblasts (0.5-1×10^5 cells/mL) in the presence of IL-4 (10 ng/mL) [2]. This compound is added to these co-cultures alone or in combination with other agents (e.g., venetoclax), with apoptosis measured after 24-48 hours. These assays specifically test this compound's ability to counteract microenvironment-mediated drug resistance, a property of particular clinical relevance.

Combination studies with venetoclax or other targeted agents employ fixed-ratio drug dilutions and calculate combination indices using the Chou-Talalay method to quantify synergistic, additive, or antagonistic interactions [2]. Cells are treated with serial dilutions of this compound and venetoclax alone and in combination for 24-48 hours, followed by apoptosis measurement. Western blot analysis of anti-apoptotic proteins (BCL-2, MCL-1, BCL-XL) from treated cells helps elucidate mechanistic basis for any observed synergies.

The following diagram illustrates the core signaling pathways targeted by this compound and the experimental approaches used to evaluate its effects:

> This compound's dual inhibition of SYK and JAK kinases disrupts critical signaling pathways in B-cell malignancies, with specific experimental methods to evaluate each component.

Pharmacodynamic Monitoring in Clinical Studies

Clinical pharmacodynamic assessment of this compound employs whole blood stimulation assays to monitor target engagement in patients participating in clinical trials. For these assays, blood samples are collected pre-dose and at specified timepoints post-cerdulatinib administration (typically 1-2 hours and 6-8 hours) [4]. Whole blood is aliquoted and stimulated with either anti-IgM (10-20 μg/mL) for BCR pathway activation or with specific cytokines (IL-2, IL-4, IL-6 at 10-50 ng/mL) for JAK/STAT pathway activation for 15-30 minutes at 37°C.

Following stimulation, blood is immediately fixed with formaldehyde, red blood cells are lysed, and leukocytes are permeabilized with methanol before staining with antibody panels for phospho-specific flow cytometry [4]. Key phosphorylation sites monitored include pSYK (Y525/526), pBTK (Y223), pERK (T202/Y204), pAKT (S473), pSTAT3 (Y705), and pSTAT6 (Y641). Data analysis should calculate the percentage inhibition of pathway phosphorylation compared to pre-dose samples, with IC50 values derived from dose-response relationships where possible.

Additional serum biomarker analyses include measurement of inflammatory cytokines (CCL3, CCL4, TNF-α, IL-6) using multiplex ELISA assays, as these have demonstrated correlation with tumor response in clinical studies [4]. For CLL patients, monitoring surface expression of activation markers (CD69, CD86) and migration receptors (CXCR4) on circulating tumor cells provides additional pharmacodynamic evidence of drug activity.

Conclusions and Future Directions

This compound represents a promising therapeutic strategy for B-cell malignancies through its unique dual inhibition of SYK and JAK/STAT signaling pathways. The compound's ability to simultaneously target both autonomous tumor signaling and microenvironmental support mechanisms addresses key limitations of more selective agents and provides a rational approach to overcome treatment resistance. Preclinical data demonstrating efficacy across CLL and DLBCL subtypes, including in high-risk molecular subsets, supports continued clinical development and suggests potential applications in multiple B-cell malignancies.

The synergistic relationship observed between this compound and venetoclax provides a particularly compelling combination strategy worthy of further clinical investigation. By suppressing MCL-1 and BCL-XL upregulation through JAK/STAT inhibition while venetoclax neutralizes BCL-2, this combination simultaneously targets multiple anti-apoptotic proteins that collaborate to maintain tumor cell survival. This approach may prove especially beneficial in lymphoid tissue microenvironments where cytokine signaling typically provides protective effects that limit the efficacy of single-agent targeted therapies.

References

- 1. The Novel Kinase Inhibitor PRT062070 (this compound) ... [sciencedirect.com]

- 2. The dual Syk/JAK inhibitor this compound antagonises B-cell ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel dual SYK/JAK kinase inhibitor, has ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Pharmacodynamics and Relationships to ... [pubmed.ncbi.nlm.nih.gov]

- 5. Results from an open-label phase 2a study of this compound ... [pubmed.ncbi.nlm.nih.gov]

Cerdulatinib in vitro apoptosis assay protocols DLBCL

Cerdulatinib's In Vitro Activity in DLBCL Models

The table below summarizes quantitative data from experiments investigating this compound's effects on DLBCL cell lines and primary tumor cells.

| Experimental Model | Treatment Conditions | Key Findings on Apoptosis & Cell Viability | Supporting Evidence |

|---|

| Panel of 11 DLBCL cell lines (ABC and GCB subtypes) [1] | • Treated with this compound. • Cell viability and apoptosis measured. | • Induced apoptosis in both ABC and GCB subtypes. • Evidenced by caspase-3 and PARP cleavage. [1] | Biochemical analysis (immunoblotting). | | Primary DLBCL tumor cells (GCB and non-GCB) [1] | • Treated with this compound. • Cell signaling and death assessed. | • Inhibited BCR and JAK/STAT signaling. • Induced cell death in primary tumor cells. [1] | Phospho-flow cytometry, cell death assays. | | DLBCL cell lines [1] | • Treated with this compound for cell cycle analysis. | • Blocked G1/S transition. • Caused cell cycle arrest. • Inhibited RB phosphorylation and downregulated cyclin E. [1] | Cell cycle analysis (e.g., flow cytometry). |

Experimental Workflow & Key Methodological Details

The experimental workflow for studying this compound's effects in DLBCL involves several key stages, from cell preparation to data analysis. The diagram below outlines this general process.

Here are the methodological details for the key experimental components illustrated above:

- Cell Culture & Treatment: Experiments were performed on a panel of 11 DLBCL cell lines representing both ABC and GCB subtypes, as well as on primary DLBCL tumor cells [1]. Cells were treated with this compound across a range of concentrations for varying durations.

- Apoptosis & Viability Assessment:

- Apoptosis Measurement: Induction of apoptosis was confirmed by detecting the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP) using immunoblotting, which is a hallmark of apoptotic cell death [1].

- Cell Viability Assay: The half-maximal inhibitory concentration (IC50) was determined by treating cells with serial dilutions of this compound and measuring viability after 72 hours using methods like propidium iodide (PI) staining followed by flow cytometry [2]. Data were analyzed with software such as GraphPad Prism to generate dose-response curves and calculate IC50 values [2].

- Cell Cycle Analysis: this compound's effect on the cell cycle was assessed, showing it blocks the G1/S transition. This is typically analyzed via flow cytometry after staining DNA with a dye like PI.

- Signaling Pathway Inhibition: The mechanism of action was investigated by analyzing the inhibition of key signaling pathways.

- Immunoblotting (Western Blot): Used to detect changes in protein phosphorylation (e.g., pSTAT3) and levels of downstream proteins (e.g., cyclin E) [1].

- Phospho-flow Cytometry: Allowed for multiplexed analysis of signaling protein phosphorylation (e.g., SYK, STATs, AKT, ERK) at the single-cell level [1].

Critical Considerations for Protocol Design

When planning experiments with this compound, consider these factors derived from the literature:

- Model Selection: Include both ABC and GCB DLBCL subtypes in your study, as they have different genetic backgrounds and dependency on BCR and JAK/STAT signaling, which can influence response [1].

- Biomarker Analysis: Incorporate parallel analyses of pathway inhibition (e.g., pSYK, pSTAT3) alongside your apoptosis and viability assays to directly link molecular effects to phenotypic outcomes [1].

- Microenvironment Context: Be aware that the tumor microenvironment can confer protection against targeted drugs. While detailed co-culture protocols for DLBCL were not found in these results, studies in CLL show that stimuli like IL-4 and CD40L can upregate anti-apoptotic proteins (MCL-1, BCL-XL); this compound was shown to counteract this protection [3].

References

Table 1: Efficacy of Cerdulatinib in Relapsed/Refractory Follicular Lymphoma

| Study Cohort | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Partial Response (PR) Rate | Median Time to Response | Median Progression-Free Survival (PFS) |

|---|---|---|---|---|---|---|

| Monotherapy [1] | 42 | 42.9% (Safety Pop.) / 52.9% (Eval. Pop.) | 19.0% (Safety Pop.) / 23.5% (Eval. Pop.) | 23.8% (Safety Pop.) / 29.4% (Eval. Pop.) | 2.8 months | 12.7 months |

| Combination with Rituximab [1] | 26 | 76.9% | 23.1% | 53.8% | 1.8 months | 18.3 months |

Detailed Application Notes & Protocols

Dosing and Administration

- Recommended Dose: 30 mg, taken orally, twice daily [2] [1].

- Cycle Duration: 28-day continuous cycles [1].

- Administration: Can be taken with or without food. Treatment should continue until disease progression or unacceptable toxicity occurs [3] [1].

- Combination Therapy: When used with rituximab, the recommended schedule for rituximab is 375 mg/m² intravenously on Days 1, 8, 15, and 22 of Cycle 1, and on Day 1 of Cycles 4, 6, 8, and 10 [1].

Pharmacodynamic Assessment Protocol

The pharmacodynamic effects of cerdulatinib can be monitored to confirm target engagement, which correlates with tumor response [2].

- Objective: To assess the inhibition of SYK and JAK signaling pathways in patient whole blood and correlate this inhibition with clinical response.

- Methodology:

- Blood Collection: Collect whole blood samples from patients pre-dose and at specified intervals post-dose.

- Stimulation and Analysis:

- Stimulate samples with agents to activate the B-cell receptor (BCR; for SYK pathway) or cytokines like IL-2, IL-4, and IL-6 (for JAK pathway).

- Use phospho-flow cytometry to measure the phosphorylation levels of key signaling proteins (e.g., PLCγ2 for BCR, STAT5 for IL-2).

- Data Interpretation: Calculate the percentage inhibition of phosphorylation post-dose compared to pre-dose levels. The half-maximal inhibitory concentration (IC50) values for these pathways have been reported between 0.27 and 1.11 μmol/L [2].

The following diagram illustrates the experimental workflow for pharmacodynamic analysis:

Safety and Tolerability Monitoring

The safety profile of this compound is generally manageable, with key laboratory abnormalities to monitor [3] [1] [4].

- Most Common Grade ≥3 Adverse Events (AEs): Asymptomatic amylase elevation (23.1%), anemia (20.0%), asymptomatic lipase elevation (18.5%), neutropenia (12.3%), and diarrhea (7.7%).

- Monitoring Protocol:

- Routine Blood Tests: Complete blood count (to monitor for anemia and neutropenia).

- Pancreatic Enzymes: Serum amylase and lipase should be monitored regularly. These elevations are often transient and reversible, and not typically associated with clinical pancreatitis.

- Management: Dose interruptions or modifications may be required based on the severity of AEs.

Table 2: Key Safety Events in the Phase 2a Trial

| Adverse Event | Incidence (Grade ≥3) | Clinical Notes |

|---|---|---|

| Amylase Elevation | 23.1% | Typically asymptomatic and transient; monitor serum levels. |

| Anemia | 20.0% | Manage with supportive care per institutional guidelines. |

| Lipase Elevation | 18.5% | Typically asymptomatic and transient; monitor serum levels. |

| Neutropenia | 12.3% | Monitor blood counts; assess for signs of infection. |

| Diarrhea | 7.7% | Manage with standard anti-diarrheal agents and hydration. |

Mechanism of Action

This compound is a first-in-class, oral, reversible ATP-competitive dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK) family members (JAK1, JAK2, TYK2) [5] [1]. This dual action simultaneously targets two critical survival pathways in B-cell malignancies:

- SYK Inhibition: Blocks B-cell receptor (BCR) signaling, a key driver of tumor-intrinsic survival and proliferation.

- JAK Inhibition: Suppresses cytokine signaling from the tumor microenvironment, which provides critical growth and survival signals.

The following diagram illustrates this dual mechanism of action:

Conclusion for Clinical Practice

This compound demonstrates a predictable and manageable profile for use in relapsed/refractory B-cell malignancies, particularly follicular lymphoma. The 30 mg twice daily dosing achieves effective dual SYK/JAK pathway inhibition. The combination with rituximab appears to enhance efficacy without a significant increase in toxicity, offering a promising non-chemotherapy option for this patient population.

References

- 1. Phase 2a Study of the Dual SYK/JAK Inhibitor this compound ... [sciencedirect.com]

- 2. This compound Pharmacodynamics and Relationships to ... [pubmed.ncbi.nlm.nih.gov]

- 3. Results from an open-label phase 2a study of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 2a Study of the Dual SYK/JAK Inhibitor this compound ... [sciencedirect.com]

- 5. This compound [en.wikipedia.org]

Comprehensive Application Note: Cerdulatinib Pharmacokinetic Monitoring and Biomarker Assays in Clinical Trials

Drug Profile and Clinical Context

Cerdulatinib is a reversible ATP-competitive inhibitor that uniquely targets both spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members (JAK1, JAK2, JAK3, TYK2). This dual mechanism simultaneously disrupts B-cell receptor (BCR) signaling and cytokine-mediated pathways, representing a novel therapeutic approach for hematologic malignancies. The drug is currently in phase 1/2a clinical development for relapsed/refractory B-cell malignancies and peripheral T-cell lymphoma, with ongoing investigations exploring its potential in autoimmune conditions and topical formulations for dermatologic applications.

The molecular rationale for dual SYK/JAK inhibition stems from the recognized importance of both BCR signaling and cytokine-mediated survival pathways in lymphoid malignancies. In chronic lymphocytic leukemia (CLL), the tumor microenvironment provides protective signals through cytokines like IL-4 that can augment BCR signaling and confer resistance to single-pathway inhibitors. This compound addresses this therapeutic challenge through its coordinated inhibition of both pathways, potentially overcoming key resistance mechanisms that limit the efficacy of more selective kinase inhibitors.

Pharmacokinetic-Pharmacodynamic Relationships & Target Concentrations

Exposure-Response Relationships

Table 1: this compound Pharmacokinetic-Target Engagement Relationships

| Parameter | Preclinical IC₅₀ Values | Clinical Achievement | Biological Effect |

|---|---|---|---|

| BCR/SYK signaling | 0.2-0.9 μmol/L | 15-40 mg daily dose | Inhibition of BCR-mediated phosphorylation |

| IL-2 JAK/STAT | 0.27-1.11 μmol/L | 15-40 mg daily dose | Suppression of IL-2 signaling |

| IL-4 JAK/STAT | 0.27-1.11 μmol/L | 15-40 mg daily dose | Blockade of IL-4-mediated protection |

| IL-6 JAK/STAT | 0.27-1.11 μmol/L | 15-40 mg daily dose | Inhibition of IL-6 signaling |

| Anti-inflammatory | 0.3 μmol/L (rat model) | ≥30 mg daily dose | Arrest of joint inflammation |

| Apoptosis Induction | 2 μmol/L (DLBCL lines) | ≥40 mg daily dose | Caspase activation & cell death |

The pharmacokinetic-pharmacodynamic (PK-PD) relationship for this compound has been characterized across multiple studies, demonstrating consistent target engagement at clinically achievable concentrations [1] [2]. Following oral administration, this compound achieves dose-dependent exposure with once-daily dosing at 30-45 mg providing peak plasma concentrations (Cmax) of approximately 2 μmol/L and steady-state trough concentrations (Cmin) of ~1 μmol/L [2]. These concentrations exceed the IC₅₀ values for SYK and JAK inhibition observed in whole blood assays and correlate with maximal pathway inhibition throughout the dosing interval.

The PK-PD relationship is further demonstrated by serum concentration thresholds required for various biological effects. In diffuse large B-cell lymphoma (DLBCL) models, induction of apoptosis required concentrations of 2 μmol/L, achieved at doses ≥40 mg daily [2]. Importantly, trough concentrations at steady state (~1 μmol/L) maintain significant target coverage, supporting once-daily dosing without substantial loss of pathway inhibition between doses.

Clinical Response Correlations

Table 2: Clinical Efficacy Across B-cell Malignancies in Phase I Study

| Tumor Type | Patient Number | Response Rate | Correlative Findings |

|---|---|---|---|

| CLL/SLL | 8 | Not specified | Diminished CD69, CD86, CD5; enhanced CXCR4 |

| Follicular Lymphoma | 13 | Not specified | Correlation with SYK/JAK inhibition |

| Diffuse Large B-cell Lymphoma | 16 | Not specified | Correlation with inflammation marker suppression |

| Mantle Cell Lymphoma | 6 | Not specified | Association with target inhibition |

| Overall | 43 | Meaningful clinical responses | Significant correlation: extent of SYK/JAK inhibition & tumor response |

Clinical responses in phase 1/2a studies have demonstrated compelling exposure-response relationships [1]. Significant correlations were observed between the extent of SYK and JAK pathway inhibition in whole-blood assays and tumor response as measured by CT imaging [1]. Additionally, suppression of serum inflammation markers (including β2-microglobulin, CRP, IL-10, VCAM-1, sTNFR, and CCL3) significantly correlated with antitumor activity, providing clinically accessible PD biomarkers for monitoring drug effects [1] [2].

In patients with CLL, this compound treatment produced characteristic changes in B-cell activation markers consistent with its mechanism of action [1]. Researchers observed diminished expression of CD69 and CD86 (activation markers), reduced CD5 (a negative regulator of BCR signaling), and enhanced CXCR4 expression, collectively indicating effective BCR and IL-4 pathway suppression and loss of proliferative capacity [1]. These immunophenotypic changes provide valuable pharmacodynamic endpoints for clinical monitoring.

Bioanalytical Methods for Pharmacokinetic and Biomarker Monitoring

Biomarker Assay Validation Framework

The integration of biomarker assessments into this compound clinical trials requires rigorous analytical validation to ensure data reliability and interpretability. According to FDA and NIH guidelines, biomarker development follows a structured pathway from discovery through qualification, with distinct evidence requirements at each stage [3]. For this compound biomarkers, the validation process adheres to the "fit-for-purpose" principle, where the extent of validation is determined by the specific application context [3].